

Application Notes: Determination of Nitrogen Content in Urea Phosphate

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Compound of Interest

Compound Name: *Urea phosphate*

Cat. No.: *B3432535*

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Introduction

Urea phosphate ($\text{CO}(\text{NH}_2)_2 \cdot \text{H}_3\text{PO}_4$) is a crystalline compound formed from the reaction of urea and phosphoric acid. It serves as a high-concentration source of both nitrogen and phosphorus, making it valuable as a fertilizer in agriculture.^[1] In other scientific fields, including drug development, it can be used as a reagent in various chemical syntheses. The precise determination of its nitrogen content is crucial for quality control, ensuring product efficacy, and meeting regulatory standards. The theoretical nitrogen content in pure **urea phosphate** is approximately 17.7%.^{[2][3]}

This document provides detailed protocols for two standard analytical methods for quantifying nitrogen in **urea phosphate**: the Kjeldahl method and the Dumas (Combustion) method.

Quantitative Data Summary

The nitrogen content of **urea phosphate** is a key indicator of its purity and quality. The following table summarizes the theoretical value compared to typical experimental findings.

Parameter	Theoretical Value	Typical Experimental Value	Source
Nitrogen (N) Content	17.7%	$17.27 \pm 0.18\%$	[2][3]
Phosphorus (P_2O_5) Content	44.9%	$44.75 \pm 0.11\%$	[2][3]

Analytical Methods and Experimental Protocols

Two primary methods are employed for the determination of nitrogen in urea-based compounds: the wet chemistry-based Kjeldahl method and the instrumental Dumas combustion method.

Kjeldahl Method

The Kjeldahl method is a classic, highly reliable technique for determining nitrogen content.^[4]
^[5] The procedure involves three main steps: digestion, distillation, and titration.^[6]

Principle: The sample is digested with concentrated sulfuric acid, which converts the organically bonded nitrogen into ammonium sulfate.^{[4][7]} The resulting solution is then made alkaline with sodium hydroxide, liberating ammonia gas. This ammonia is distilled and captured in a boric acid solution. Finally, the amount of captured ammonia is quantified by titration with a standardized acid, allowing for the calculation of the nitrogen content.^{[4][5]}

Experimental Protocol:

Apparatus:

- Analytical balance (accurate to 0.0001g)
- Kjeldahl digestion and distillation unit
- 800 mL Kjeldahl flasks
- 500 mL Erlenmeyer flasks
- Burette, 50 mL

Reagents:

- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Kjeldahl catalyst tablets (e.g., containing potassium sulfate and copper sulfate)
- Sodium Hydroxide (NaOH) solution, 40% (w/v)

- Boric Acid (H_3BO_3) solution, 4% (w/v) with mixed indicator (e.g., Tashiro's indicator)
- Standardized Sulfuric Acid (H_2SO_4) or Hydrochloric Acid (HCl), 0.1 N
- Ammonia-free distilled water

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 0.5 g of the **urea phosphate** sample into a Kjeldahl digestion flask. Record the exact weight.
- Digestion:
 - To the flask, add 2 Kjeldahl catalyst tablets and 20 mL of concentrated sulfuric acid.
 - Place the flask on the digestion unit in a fume hood.
 - Heat the mixture gently at first, then increase the temperature to 350-380 °C.[5]
 - Continue heating until the mixture, which will initially darken, becomes a clear, colorless, or slightly blue solution. This typically takes 1.5 to 3 hours.[5]
 - Allow the flask to cool completely to room temperature.
 - Carefully dilute the digest by slowly adding approximately 100 mL of ammonia-free distilled water.
- Distillation:
 - Transfer the diluted digest to the distillation unit.
 - Place a 500 mL Erlenmeyer flask containing 50 mL of 4% boric acid solution with indicator under the condenser outlet, ensuring the tip is submerged in the solution.[5]
 - Slowly add 100-120 mL of 40% NaOH solution to the distillation flask to make the mixture strongly alkaline and liberate ammonia.[8]

- Immediately begin the steam distillation process.
- Continue distillation until at least 150-200 mL of distillate has been collected in the receiving flask.

- Titration:
 - Remove the receiving flask from the distillation unit.
 - Titrate the ammonium borate solution with the standardized 0.1 N H₂SO₄ or HCl solution.
 - The endpoint is reached when the solution changes color (e.g., from green to pink for Tashiro's indicator).
 - Perform a blank determination, running the entire procedure without a sample, to account for any residual nitrogen in the reagents.

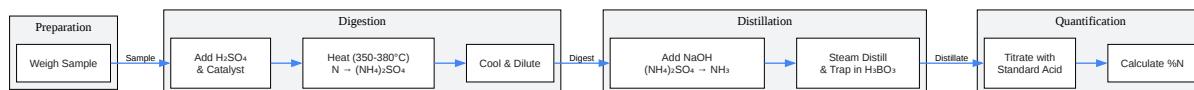
Calculation:

The percentage of nitrogen in the sample is calculated using the following formula:

$$\text{Nitrogen (\%)} = [((V_s - V_b) * N * 14.007) / W] * 100$$

Where:

- V_s = Volume of standard acid used for the sample (mL)
- V_b = Volume of standard acid used for the blank (mL)
- N = Normality of the standard acid (N)
- 14.007 = Atomic weight of nitrogen (g/mol)
- W = Weight of the sample (mg)



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Caption: Workflow of the Kjeldahl method for nitrogen determination.

Dumas (Combustion) Method

The Dumas method is a modern, rapid, and automated alternative to the Kjeldahl method that does not require corrosive acids.^[9] It is also known as the combustion method.^[7]

Principle: The sample is combusted at a very high temperature (around 1000 °C) in the presence of oxygen. This process converts all forms of nitrogen in the sample into nitrogen gas (N₂) and various nitrogen oxides (NO_x). The combustion gases are then passed through a reduction chamber containing heated copper, which reduces the nitrogen oxides to N₂ and removes excess oxygen. After removing water and carbon dioxide, the purified N₂ gas is measured by a thermal conductivity detector (TCD).^{[7][9]}

Experimental Protocol:

Apparatus:

- Dumas/Combustion Nitrogen Analyzer
- Analytical balance (accurate to 0.0001g)
- Tin foil cups or capsules for sample encapsulation

Reagents:

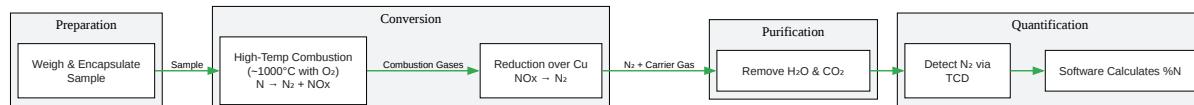
- High-purity oxygen

- High-purity inert carrier gas (e.g., Helium or Argon)
- Reagents for the analyzer's reduction tube (e.g., copper) and water/CO₂ traps as per manufacturer specifications.
- Certified reference material (e.g., EDTA) for calibration

Procedure:

- Instrument Calibration:
 - Calibrate the instrument according to the manufacturer's instructions using a certified reference material with a known nitrogen content.
- Sample Preparation:
 - Accurately weigh a small amount of the **urea phosphate** sample (typically 1-5 mg, depending on the instrument) into a tin capsule.
 - Seal the capsule to ensure no sample is lost.
- Analysis:
 - Place the encapsulated sample into the autosampler of the Dumas analyzer.
 - Initiate the analysis sequence via the instrument's control software.
 - The instrument will automatically drop the sample into the combustion furnace.
 - The resulting gases are passed through the reduction furnace and purification traps.
 - The thermal conductivity detector measures the concentration of nitrogen gas in the carrier stream.
- Calculation:
 - The instrument's software automatically calculates the nitrogen content based on the detector signal, the sample weight, and the calibration curve. The result is typically

provided directly as a percentage of nitrogen.



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